molecular formula C16H18BrF2N3O B6989753 N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1,3-oxazol-4-yl)methanamine

N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1,3-oxazol-4-yl)methanamine

Cat. No.: B6989753
M. Wt: 386.23 g/mol
InChI Key: HVMOLGSPVKMULM-UHFFFAOYSA-N
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Description

N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1,3-oxazol-4-yl)methanamine is a complex organic compound that features a unique combination of bromine, fluorine, piperidine, and oxazole moieties

Properties

IUPAC Name

N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1,3-oxazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrF2N3O/c17-13-6-14(18)15(19)16(22-4-2-1-3-5-22)12(13)8-20-7-11-9-23-10-21-11/h6,9-10,20H,1-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMOLGSPVKMULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC(=C2CNCC3=COC=N3)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1,3-oxazol-4-yl)methanamine typically involves multi-step organic reactions. The process begins with the preparation of the 6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl precursor, followed by the introduction of the oxazole moiety through a series of condensation and substitution reactions. Common reagents used in these reactions include bromine, fluorine sources, piperidine, and oxazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1,3-oxazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms (bromine and fluorine) in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1,3-oxazol-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1,3-oxazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1,3-thiazol-4-yl)methanamine
  • N-[(6-chloro-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1,3-oxazol-4-yl)methanamine

Uniqueness

N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1,3-oxazol-4-yl)methanamine is unique due to the specific combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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